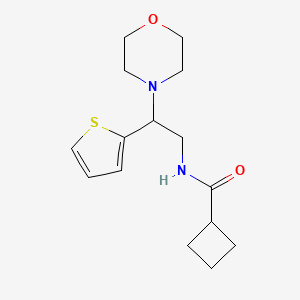

N-(2-吗啉-2-(噻吩-2-基)乙基)环丁烷甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

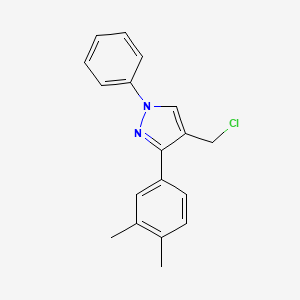

The synthesis of morpholino compounds typically involves the condensation of specific precursors. For instance, the synthesis of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide was achieved by condensing 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid with 4-morpholino-1H-indazol-3-amine, which was prepared from 2,6-difluorobenzonitrile by amination with morpholine and subsequent cyclization with hydrazine hydrate . This suggests that the synthesis of N-(2-morpholino-2-(thiophen-2-yl)ethyl)cyclobutanecarboxamide might also involve a series of condensation and cyclization steps, starting from appropriate thiophene and morpholine derivatives.

Molecular Structure Analysis

The molecular structure of morpholino compounds is characterized by the presence of a morpholine ring, which can be involved in various interactions. For example, in the crystal structure of 9-amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide, the morpholino group adopts a twisted boat conformation and makes van der Waals contact with the O4 oxygen of thymine . Similarly, the morpholino ring in the compound 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide is likely to contribute to the overall conformation and stability of the molecule .

Chemical Reactions Analysis

The reactivity of morpholino compounds can be influenced by the morpholine moiety. In the case of the acridinecarboxamide derivative, the morpholino nitrogen was found to be protonated and involved in hydrogen bonding . This suggests that the morpholine group in N-(2-morpholino-2-(thiophen-2-yl)ethyl)cyclobutanecarboxamide may also participate in similar chemical interactions, potentially affecting the compound's reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholino compounds are often determined by their molecular structure. For instance, the inclusion complexes of 7-[2-(morpholin-4-yl)ethyl]-3-(2-ethoxyethyl)-3,7-diazabicyclo[3.3.1]nonane with cyclodextrins were studied using NMR spectroscopy, indicating the ability of the morpholine fragment to interact with receptor molecules . This interaction capability might also be expected for N-(2-morpholino-2-(thiophen-2-yl)ethyl)cyclobutanecarboxamide, affecting its solubility, stability, and potential for forming supramolecular structures.

科学研究应用

合成和结构分析

肟衍生物和吗啉基团: 对肟衍生物(包括带有吗啉基团的衍生物)的研究揭示了化合物的晶体结构和空间群构型。这些研究为理解与 N-(2-吗啉-2-(噻吩-2-基)乙基)环丁烷甲酰胺 结构类似的化合物的化学行为和潜在应用提供了基础知识 (Dinçer 等,2005).

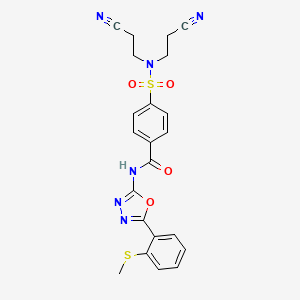

氯化铜(II)配合物合成: 涉及吗啉基团和氯化铜(II)的环化过程展示了此类结构在形成复杂分子排列中的作用,突出了它们在合成和催化中的潜力 (Petrov 等,2020).

化学反应和分子转化

烯胺化学: 烯胺与 α-氯丙烯腈的反应导致环丁烷和季盐的形成,突出了具有吗啉和噻吩基团的化合物在合成化学中的反应性和多功能性 (Madsen,1968).

硫酰胺盐反应: 对 NN-二取代硫酰胺盐的研究表明了歧化和形成氰化物和氰酰胺的潜力,进一步说明了吗啉基团在复杂反应机制中的化学用途 (Okecha 和 Stansfield,1977).

在药物开发和生物应用中的潜力

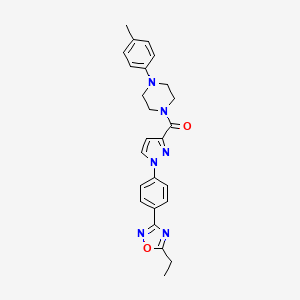

抗增殖活性: 对具有吗啉和噻吩基团的化合物的合成和结构分析导致发现了对癌细胞系具有显着抗增殖活性的分子,表明了这些化合物在药物开发和治疗应用中的潜力 (Lu 等,2021).

抗分枝杆菌剂: 新型吗啉、硫代吗啉和 N-取代哌嗪偶联的 2-(噻吩-2-基)二氢喹啉已显示出对结核分枝杆菌的有效抑制活性,证明了此类化合物在解决传染病中的作用 (Marvadi 等,2019).

属性

IUPAC Name |

N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)cyclobutanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2S/c18-15(12-3-1-4-12)16-11-13(14-5-2-10-20-14)17-6-8-19-9-7-17/h2,5,10,12-13H,1,3-4,6-9,11H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVBGTSQYGEPCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NCC(C2=CC=CS2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 3-[but-2-ynoyl(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate](/img/structure/B2552566.png)

![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2552573.png)

![N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2552574.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]oxamide](/img/structure/B2552583.png)

![4-Methoxy-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2552584.png)

![(Z)-2-benzyl-5-((5-(2-chloro-5-(trifluoromethyl)phenyl)furan-2-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/no-structure.png)

![Ethyl 3-(3,4-dimethoxyphenyl)-7-[(4-methoxyphenyl)methoxy]-4-oxochromene-2-carboxylate](/img/structure/B2552586.png)